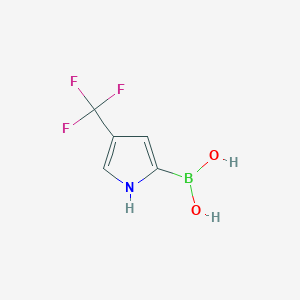

(4-(Trifluoromethyl)-1H-pyrrol-2-yl)boronic acid

Description

Properties

Molecular Formula |

C5H5BF3NO2 |

|---|---|

Molecular Weight |

178.91 g/mol |

IUPAC Name |

[4-(trifluoromethyl)-1H-pyrrol-2-yl]boronic acid |

InChI |

InChI=1S/C5H5BF3NO2/c7-5(8,9)3-1-4(6(11)12)10-2-3/h1-2,10-12H |

InChI Key |

COTSLAKXHWWKHM-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC(=CN1)C(F)(F)F)(O)O |

Origin of Product |

United States |

Preparation Methods

Lithiation and Boronation Route

Step 1: Halogenation of 4-(Trifluoromethyl)-1H-pyrrole

The starting material is often a halogenated pyrrole derivative, such as 4-(trifluoromethyl)-2-bromopyrrole or 4-(trifluoromethyl)-2-iodopyrrole.Step 2: Metal-Halogen Exchange

Treatment with a strong base such as n-butyllithium at low temperature (-78 °C) generates the corresponding organolithium intermediate at the 2-position.Step 3: Reaction with Trialkyl Borate

The organolithium intermediate is then reacted with trimethyl borate or triethyl borate at low temperature.Step 4: Acidic Hydrolysis

The boronate ester intermediate is hydrolyzed with aqueous acid (e.g., dilute HCl) to yield the boronic acid.

This method is widely used due to its straightforwardness and relatively high yields. It is particularly suitable for sensitive heterocycles like pyrrole, where direct borylation methods may be less effective.

Palladium-Catalyzed Cross-Coupling Borylation

Starting Material : 4-(Trifluoromethyl)-2-halopyrrole (Br or I)

Catalyst System : Pd(PPh3)2Cl2 or Pd(dppf)Cl2 with a suitable base such as sodium carbonate or potassium acetate.

Boron Source : Bis(pinacolato)diboron or pinacol borane.

Solvent : 1,4-dioxane or tetrahydrofuran (THF).

Conditions : Reflux or elevated temperature (80-110 °C) under inert atmosphere.

This method allows direct installation of the boronic ester group, which can be subsequently converted to the boronic acid by hydrolysis. It is advantageous for its mild conditions and functional group tolerance, including the trifluoromethyl substituent.

Alternative Methods and Notes

Iridium-Catalyzed C-H Borylation : Direct borylation of the pyrrole C-H bond at the 2-position using iridium catalysts and diboron reagents has been reported for related heteroaryl systems, though regioselectivity and yields may vary.

Boronic Ester Formation and Hydrolysis : Often, the boronic acid is isolated as a boronic ester (e.g., pinacol ester) for stability and ease of purification, then hydrolyzed to the free acid before use.

Handling of Trifluoromethyl Group : The electron-withdrawing trifluoromethyl group can influence reactivity and regioselectivity, requiring careful control of reaction conditions.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Advantages | Typical Yield (%) | Notes |

|---|---|---|---|---|---|

| Lithiation + Trialkyl Borate | 4-(Trifluoromethyl)-2-halopyrrole | n-BuLi, trimethyl borate, acidic hydrolysis | High regioselectivity, straightforward | 60-85 | Requires low temperature control |

| Pd-Catalyzed Borylation | 4-(Trifluoromethyl)-2-halopyrrole | Pd catalyst, bis(pinacolato)diboron, base, reflux | Mild conditions, functional group tolerance | 70-90 | Boronic ester intermediate formed |

| Iridium-Catalyzed C-H Borylation | 4-(Trifluoromethyl)-1H-pyrrole | Ir catalyst, diboron reagent, mild heating | Direct C-H activation | Variable (40-70) | Regioselectivity can be challenging |

Research Findings and Optimization

Studies have shown that the palladium-catalyzed borylation of trifluoromethyl-substituted heteroaryl halides proceeds efficiently with Pd(PPh3)2Cl2 and sodium carbonate in 1,4-dioxane, yielding boronic esters in high purity and yield.

The lithiation method requires careful temperature control to avoid side reactions such as over-lithiation or decomposition of the pyrrole ring.

The trifluoromethyl substituent stabilizes the pyrrole ring but can reduce nucleophilicity, necessitating longer reaction times or higher catalyst loadings in cross-coupling reactions.

Hydrolysis of boronic esters to boronic acids is typically performed under mild acidic aqueous conditions to prevent decomposition.

Chemical Reactions Analysis

Types of Reactions: (4-(Trifluoromethyl)-1H-pyrrol-2-yl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most prominent reaction, where the boronic acid reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form carbon-carbon bonds.

Oxidation and Reduction: The compound can participate in oxidation reactions to form corresponding alcohols or ketones and reduction reactions to yield the corresponding hydrocarbons.

Substitution Reactions: Nucleophilic substitution reactions can occur at the boronic acid moiety, leading to the formation of various derivatives.

Common Reagents and Conditions:

Palladium Catalysts: Such as Pd(PPh3)4 or PdCl2(dppf).

Bases: Including potassium carbonate, sodium hydroxide, and cesium carbonate.

Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and toluene are commonly used.

Major Products: The major products formed from these reactions include biaryl compounds, substituted pyrroles, and various functionalized derivatives depending on the specific reaction conditions .

Scientific Research Applications

Organic Synthesis

Cross-Coupling Reactions:

(4-(Trifluoromethyl)-1H-pyrrol-2-yl)boronic acid is frequently employed in Suzuki-Miyaura cross-coupling reactions, which are pivotal for constructing biaryl compounds. The presence of the trifluoromethyl group enhances the reactivity of the boronic acid, facilitating the formation of carbon-carbon bonds under mild conditions. For instance, studies have shown that this compound can react with various aryl halides to yield high purity products with excellent yields, demonstrating its effectiveness as a coupling partner .

Reactivity with Heterocycles:

The compound has been utilized in reactions involving heterocycles, where it often outperforms traditional boronic acids. In one study, it was noted that (4-(trifluoromethyl)-1H-pyrrol-2-yl)boronic acid provided higher yields in conjugate addition reactions to enones compared to its trifluoroborate counterparts. This suggests that the unique electronic properties imparted by the trifluoromethyl group significantly influence reaction outcomes .

Medicinal Chemistry

Pharmaceutical Development:

The compound has been explored for its potential in developing pharmaceuticals targeting various diseases. For example, it has been investigated for use in synthesizing inhibitors of specific enzymes involved in disease pathways. The trifluoromethyl group is known to enhance metabolic stability and bioavailability, making derivatives of (4-(trifluoromethyl)-1H-pyrrol-2-yl)boronic acid attractive candidates for drug development .

Case Studies:

A notable case involves the synthesis of a series of pyrrole-based compounds that demonstrated promising activity against cancer cell lines. The incorporation of (4-(trifluoromethyl)-1H-pyrrol-2-yl)boronic acid into these compounds improved their potency due to enhanced interactions with biological targets .

Material Science

Development of Functional Materials:

(4-(Trifluoromethyl)-1H-pyrrol-2-yl)boronic acid has also found applications in material science, particularly in the development of functional polymers and coatings. Its ability to form stable complexes with various substrates allows for the design of materials with tailored properties, such as increased hydrophobicity or enhanced electrical conductivity .

Data Tables and Comparative Analysis

The following table summarizes key findings related to the applications of (4-(trifluoromethyl)-1H-pyrrol-2-yl)boronic acid across different fields:

Mechanism of Action

The mechanism by which (4-(Trifluoromethyl)-1H-pyrrol-2-yl)boronic acid exerts its effects primarily involves its role as a reagent in catalytic cycles. In Suzuki-Miyaura coupling, for example, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product . The trifluoromethyl group enhances the reactivity and stability of the intermediate complexes, facilitating efficient coupling reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Structural Analogues

(4-(Trifluoromethyl)phenyl)boronic Acid

- Structure : A phenyl ring with -CF₃ at the 4-position and -B(OH)₂ at the 1-position.

- Reactivity : Widely used in cross-coupling reactions to synthesize biphenyl derivatives (e.g., 4′-(trifluoromethyl)biphenyl-2-carboxamides) with yields ranging from 5% to 61% depending on substituents .

- Electronic Effects : The electron-withdrawing -CF₃ group activates the boronic acid toward coupling but may reduce nucleophilicity compared to electron-rich heterocycles like pyrrole .

(1-Isopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)boronic Acid

- Structure : Pyrazole ring with -CF₃ at the 3-position and -B(OH)₂ at the 4-position.

- Reactivity : Exhibits moderate similarity (57%) to the target compound in computational analyses, suggesting comparable coupling efficiency .

(6-(Trifluoromethyl)pyridin-3-yl)boronic Acid

- Structure : Pyridine ring with -CF₃ at the 6-position and -B(OH)₂ at the 3-position.

- Reactivity : Demonstrated in synthesizing trifluoromethylated pyrimidines with LCMS m/z 366 [M+H]+, highlighting compatibility with electron-deficient heterocycles .

- Stability : Pyridine’s electron-deficient nature may reduce boronic acid stability compared to pyrrole derivatives .

Key Insights :

Electronic and Steric Effects

- Electron-Withdrawing Groups : The -CF₃ group stabilizes intermediates in cross-coupling but may deactivate the boronic acid in electron-rich systems .

- Heterocycle Influence : Pyrrole’s NH group enables hydrogen bonding, enhancing solubility in polar solvents compared to pyridine or phenyl derivatives .

- Steric Hindrance : Bulky substituents (e.g., triisopropylsilyl in 3-(trifluoromethyl)-1H-pyrrole) reduce coupling efficiency by ~50% .

Biological Activity

(4-(Trifluoromethyl)-1H-pyrrol-2-yl)boronic acid is a compound that has garnered attention for its unique structural properties and potential biological activities. The trifluoromethyl group is known for its electron-withdrawing characteristics, which can significantly influence the chemical behavior and biological interactions of the compound. This article aims to provide a detailed overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

The biological activity of (4-(Trifluoromethyl)-1H-pyrrol-2-yl)boronic acid is primarily attributed to its ability to interact with specific molecular targets within biological systems. The trifluoromethyl group enhances the compound's binding affinity and selectivity towards enzymes or receptors, which can modulate various biochemical pathways. This modulation can lead to significant biological effects, such as:

- Antitumor Activity : Studies have shown that boronic acid derivatives exhibit potent anticancer properties. For example, compounds similar to (4-(Trifluoromethyl)-1H-pyrrol-2-yl)boronic acid have demonstrated in vitro efficacy against renal cancer and leukemia by inducing DNA damage and promoting cell cycle arrest .

- Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties. Research indicates that boronic acids can exhibit moderate antibacterial effects against pathogens like Escherichia coli and Bacillus cereus, with some derivatives showing better efficacy than established antibiotics .

Anticancer Activity

A notable study highlighted the effectiveness of boronic acid-containing compounds in inhibiting cancer cell growth. The lead candidates demonstrated a significant reduction in cell viability in renal cancer cell lines, with mechanisms involving DNA damage response pathways such as upregulation of p-H2AX and suppression of the cyclin D/Rb oncogenic pathway .

Antimicrobial Studies

In antimicrobial assessments, (4-(Trifluoromethyl)-1H-pyrrol-2-yl)boronic acid exhibited moderate activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined through agar diffusion methods, revealing effective inhibition at higher concentrations. For instance, it showed lower MIC values compared to other boron-containing compounds like Tavaborole against Candida albicans and Aspergillus niger .

Case Studies

Several case studies have illustrated the practical applications of (4-(Trifluoromethyl)-1H-pyrrol-2-yl)boronic acid:

- Renal Cancer Treatment : A study conducted on renal cancer cells demonstrated that treatment with boronic acid derivatives led to significant tumor regression in preclinical models. The compounds induced apoptosis and inhibited proliferation through targeted kinase inhibition .

- Tuberculosis Resistance : Another investigation focused on drug-resistant tuberculosis highlighted that pyrrole-based boronic acids exhibited promising anti-tubercular activities, with some compounds achieving MIC values below 0.016 μg/mL while maintaining low cytotoxicity .

Data Tables

| Activity Type | Target Pathogen/Cell Type | Efficacy (MIC or IC50) | Mechanism of Action |

|---|---|---|---|

| Anticancer | Renal Cancer | IC50: 0.5 µM | Induction of DNA damage, cell cycle arrest |

| Antimicrobial | E. coli | MIC: 50 µg/mL | Inhibition of bacterial growth |

| Antimicrobial | Bacillus cereus | MIC: 25 µg/mL | Disruption of cell wall synthesis |

| Antimicrobial | Candida albicans | MIC: 100 µg/mL | Inhibition of ergosterol biosynthesis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.